molecular formula C7H16ClNO B3187996 Ethyl pentanimidate hydrochloride CAS No. 18542-63-7

Ethyl pentanimidate hydrochloride

Cat. No.: B3187996
CAS No.: 18542-63-7
M. Wt: 165.66 g/mol
InChI Key: XLVSXTNEASHWQT-UHFFFAOYSA-N
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Description

Ethyl pentanimidate hydrochloride (C₇H₁₆ClNO) is an imidate ester hydrochloride, primarily used in organic synthesis as a reagent for introducing amidine groups or facilitating cyclization reactions. Both compounds belong to the imidate ester class, characterized by an imino ether functional group and a hydrochloride salt.

Properties

IUPAC Name

ethyl pentanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-3-5-6-7(8)9-4-2;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVSXTNEASHWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl pentanimidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of ethyl pentanoate with ammonia, followed by treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ethyl pentanimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles, such as amines or thiols, to form different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl pentanimidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the pentanimidate group into various molecules.

    Biology: This compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: this compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex chemical compounds.

Mechanism of Action

The mechanism by which ethyl pentanimidate hydrochloride exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Methyl Pentanimidate Hydrochloride

Key Data (from ):

Property Value
Molecular Formula C₆H₁₄ClNO
Average Mass 151.634 g/mol
ChemSpider ID 16182958
Applications Amidination, imidazole synthesis

Comparison :

  • Reactivity : Mthis compound is extensively used in cyclization reactions to form imidazoles (e.g., losartan intermediates) via amidine intermediates . This compound likely follows a similar pathway but may exhibit slower reaction rates due to steric hindrance from the ethyl group.
  • Solubility : Methyl derivatives generally have higher solubility in polar solvents compared to ethyl analogs.

Glycine Ethyl Ester Hydrochloride

Key Data (from ):

Property Value
Molecular Formula C₄H₁₀ClNO₂
Applications Peptide synthesis, protection of amino groups

Comparison :

  • Functional Groups: Glycine ethyl ester hydrochloride is an amino acid ester, whereas this compound is an imidate ester. The former is used in peptide coupling, while the latter specializes in amidine formation .
  • Reactivity: Imidates (e.g., ethyl pentanimidate) are more reactive toward nucleophiles due to their electron-deficient imino group, enabling efficient amidination.

H-Series Inhibitors (e.g., H-7, H-8 Hydrochlorides)

Key Data (from ):

Compound Structure Primary Use
H-7 Hydrochloride Isoquinoline sulfonamide Protein kinase inhibition
H-8 Hydrochloride Isoquinoline sulfonamide cAMP-dependent kinase inhibition

Comparison :

  • Structural Differences : H-series inhibitors are sulfonamide-based, whereas this compound is an imidate ester. The former targets enzymatic activity, while the latter is a synthetic intermediate.
  • Salt Forms : Both utilize hydrochloride salts to enhance stability and solubility, a common strategy in pharmaceutical chemistry .

Biological Activity

Ethyl pentanimidate hydrochloride, with the molecular formula C7H16ClNO\text{C}_7\text{H}_{16}\text{ClNO} and a molecular weight of 165.66 g/mol, is an organic compound classified as an ester derivative of pentanimidic acid. Its unique structure allows it to participate in various chemical reactions, particularly as a nucleophile due to the presence of the imidate functional group. This compound is of interest in both organic synthesis and medicinal chemistry due to its potential biological applications.

This compound exhibits several notable chemical properties:

  • Nucleophilic Substitution : The imidate group allows for nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols, leading to various derivatives.
  • Oxidation and Reduction : It can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate, and reduced to yield primary amines with reducing agents such as lithium aluminum hydride.

The biological activity of this compound primarily stems from its ability to act as a nucleophile. This property enables it to interact with electrophilic centers in biomolecules, facilitating the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the context of its application in biochemical research or drug development.

Applications in Research and Medicine

This compound has a wide range of applications:

  • Organic Synthesis : It serves as a reagent for introducing the pentanimidate group into various molecules, which is useful in synthetic organic chemistry.
  • Biochemical Modifications : The compound can be employed in modifying biomolecules such as proteins and nucleic acids, aiding in studies related to their structure and function.
  • Drug Development : There is ongoing exploration into its potential use for synthesizing pharmaceutical intermediates, highlighting its relevance in medicinal chemistry.

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, a comparison with similar compounds can be insightful. Below is a table summarizing some structural and reactivity differences:

Compound NameFunctional GroupReactivity TypeNotable Applications
This compoundImidateNucleophilic substitutionOrganic synthesis, drug development
Ethyl AcetateEsterNucleophilic acyl substitutionSolvent, flavoring agent
Methyl ButyrateEsterNucleophilic acyl substitutionFlavoring agent

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pentanimidate hydrochloride
Reactant of Route 2
Ethyl pentanimidate hydrochloride

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